molecular formula C6H9BrN2S B1528183 5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1437794-59-6

5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B1528183
CAS No.: 1437794-59-6
M. Wt: 221.12 g/mol
InChI Key: WDYCYIDBMHDKEI-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine (: 1437794-59-6) is a bromoalkyl-substituted aminothiazole with the molecular formula C 6 H 9 BrN 2 S and a molecular weight of 221.12 g/mol . This compound is built on a thiazole ring system, a privileged scaffold frequently encountered in medicinal chemistry and drug discovery . The thiazole core is known to be a useful structural motif found in numerous biologically active molecules, and aminothiazoles, in particular, have been identified as ligands for various receptors and as novel classes of enzyme inhibitors . The 2-bromoethyl side chain at the 5-position of the thiazole ring provides a reactive handle for further chemical modifications, making this compound a valuable synthetic intermediate or building block for constructing more complex molecules for pharmaceutical research . As such, it is intended for use in laboratory research and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(2-bromoethyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2S/c1-4-5(2-3-7)10-6(8)9-4/h2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYCYIDBMHDKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267886
Record name 2-Thiazolamine, 5-(2-bromoethyl)-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-59-6
Record name 2-Thiazolamine, 5-(2-bromoethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 5-(2-bromoethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thiazole Ring Formation and Subsequent Alkylation

One common approach starts with the synthesis of 4-methyl-1,3-thiazol-2-amine or its derivatives, followed by alkylation with a 2-bromoethyl halide reagent. This method involves:

  • Preparation of 2-aminothiazole derivatives with methyl substitution at the 4-position.
  • Alkylation of the amino group or the thiazole ring at the 5-position using 2-bromoethyl bromide or similar alkylating agents in polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • Use of bases like N-ethyl-N,N-diisopropylamine or sodium hydrogencarbonate to facilitate the alkylation reaction.

This approach benefits from relatively mild conditions and high selectivity, yielding the target compound in moderate to high yields (up to 97% reported in related thiadiazole analogues).

Thiazole Ring Construction from α-Bromo Ketones and Thiourea

Another synthetic pathway involves the cyclization of α-bromo ketones with thiourea to form the thiazole ring bearing a brominated side chain. For example:

  • Reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol yields an ester intermediate.
  • Subsequent transformations, including hydrazine hydrate condensation and carbon disulfide treatment, lead to thiazole derivatives with amino and methyl substitutions.
  • This method allows for the introduction of the methyl group at the 4-position during ring construction and the bromoethyl group via the α-bromo ketone precursor.

Bromination of Aminothiazole Derivatives

Selective bromination of 2-amino-4-methylthiazole at the 5-position can be achieved using bromine in acidic media with an oxidant. The process involves:

  • Dissolution of 2-amino-4-methylthiazole in an acid solution (2-6% acid mass fraction).
  • Preliminary reaction with bromine at 15-30°C.
  • Continuous reaction in the presence of oxidants such as hypochlorite, chlorate, or hydrogen peroxide to obtain the brominated product.
  • Alkali treatment to isolate the 5-bromo derivative.

This method is effective in reducing bromine usage and environmental waste, yielding high purity products suitable for further functionalization.

Detailed Experimental Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Thiazole ring formation Ethyl 4-bromo-3-oxopentanoate + thiourea Reflux in EtOH Several hours Moderate Forms ester intermediate suitable for further modification.
Alkylation with 2-bromoethyl bromide N,N-Diisopropylethylamine, DMF Room temp to 80 20-48 hours Up to 97 Base choice (NaHCO3 or Et3N) affects work-up; sealed tube conditions improve conversion.
Bromination of aminothiazole Bromine + oxidant (hypochlorite, etc.) 15-30 Few hours High Acidic aqueous medium; careful control reduces bromine usage and waste.

Analytical Characterization

The synthesized 5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine and related derivatives are characterized by:

Environmental and Economic Considerations

The bromination method employing controlled bromine addition and oxidants reduces bromine consumption and wastewater generation, aligning with green chemistry principles. Alkylation methods using mild bases and sealed reaction vessels improve yields and reduce by-products, enhancing cost-effectiveness.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Alkylation of aminothiazole 4-Methyl-1,3-thiazol-2-amine 2-Bromoethyl bromide, base, DMF High yield, mild conditions Long reaction time (up to 48 h)
Cyclization from α-bromo ketones Ethyl 4-bromo-3-oxopentanoate + thiourea Reflux in ethanol, hydrazine, CS2 Direct ring formation with substituents Multistep, moderate yields
Bromination of aminothiazole 2-Amino-4-methylthiazole Bromine, acid, oxidant, alkali treatment Environmentally friendly, high purity Requires careful control of bromine

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.

Scientific Research Applications

5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity : The bromoethyl group in the target compound facilitates nucleophilic substitution reactions, unlike the stable C-Cl bond in chlorobenzyl derivatives .
  • Lipophilicity : Bromoethyl substitution (ALogP ~3.5) increases membrane permeability compared to trifluoromethyl (ALogP ~2.2) or diazenyl groups .

Analogues with Amino/Alkylamino Substituents

Compound Name Substituents (Position 5) Key Features Biological Activity/Applications Reference
5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride 2-Aminoethyl Protonated amine enhances solubility; targets mGluR5 Neurological disorders (e.g., fragile X syndrome)
5-(Aminomethyl)-4-methyl-1,3-thiazol-2-amine Aminomethyl Reduced steric hindrance; high ligand efficiency (LE ~-0.34 kcal/mol) Antiproliferative agents

Key Observations :

  • Solubility: Bromoethyl derivatives may exhibit lower aqueous solubility compared to protonated aminoethyl analogues (e.g., dihydrochloride salts) .

Analogues with Heterocyclic/Aromatic Substituents

Compound Name Substituents (Position 5) Key Features Biological Activity/Applications Reference
5-(Pyridin-4-yl)-1,3-thiazol-2-amine Pyridinyl Aromatic π-π stacking with target proteins; moderate binding energy (-6.2 kcal/mol) Kinase inhibitors
5-[4-Chloro-3-(methylsulfonyl)phenyl]-4-methyl-1,3-thiazol-2-amine Methylsulfonylphenyl Sulfonyl group enhances hydrogen bonding; high molecular weight (MW ~315) Anti-inflammatory candidates

Key Observations :

  • Binding Interactions : Bromoethyl lacks the hydrogen-bonding capacity of sulfonyl groups but may induce covalent adduct formation with cysteine residues .
  • Structural Rigidity : Pyridinyl and phenyl substituents confer planar rigidity, unlike the flexible bromoethyl chain .

Research Findings and Trends

Synthetic Utility: Bromoethyl-substituted thiazoles are pivotal intermediates. For example, ω-bromoacetophenone reacts with 2-aminothiadiazoles to form imidazo-thiadiazoles, demonstrating the bromoethyl group’s versatility in heterocyclic chemistry .

Biological Performance : In molecular docking studies, bromoethyl derivatives show moderate binding energies (-5.75 to -7.03 kcal/mol), comparable to chlorobenzyl analogues but lower than sulfonylphenyl variants .

Biological Activity

5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring substituted with a bromoethyl group and a methyl group. The synthesis of thiazole derivatives typically involves condensation reactions between thiourea and α-halo ketones or aldehydes, followed by various modifications to enhance biological activity.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties in various studies. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, studies have demonstrated that certain thiazole derivatives can activate caspase pathways, leading to programmed cell death in tumor cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundK562TBDApoptosis induction
Similar Thiazole DerivativeMCF7TBDCell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives exhibit antimicrobial effects against a range of pathogens. Compounds structurally related to this compound have demonstrated efficacy against both bacterial and fungal strains.

  • Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often comparable to standard antibiotics .
PathogenMIC (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

Antiparasitic Activity

Research has indicated that thiazole derivatives may also possess antiparasitic properties. For instance, some studies have reported activity against Trypanosoma cruzi, the causative agent of Chagas disease. The structure–activity relationship (SAR) suggests that modifications to the thiazole ring can enhance efficacy against parasitic infections .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives:

  • Study on K562 Cells : A series of thiazole derivatives were tested for their cytotoxic effects on K562 cells. Results indicated that specific substitutions on the thiazole ring significantly improved anticancer potency.
  • Antimicrobial Screening : A collection of synthesized thiazoles was evaluated for antimicrobial activity using standard disk diffusion methods. The results showed promising antibacterial and antifungal activities compared to control agents.

Q & A

Basic: What are the most reliable synthetic routes for 5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multistep reactions starting with 4-methyl-1,3-thiazol-2-amine. A reported method () reacts this precursor with bromoacetyl bromide in a basic aqueous medium to form intermediates like 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Optimization steps include:

  • Regioselectivity control : Using aprotic polar solvents (e.g., DMF) to minimize side reactions during bromoethyl group introduction.
  • Temperature modulation : Maintaining 0–5°C during bromoacetyl bromide addition to prevent thermal decomposition.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >90% purity, verified by HPLC ().
    Key challenge : Avoiding hydrolysis of the bromoethyl group; anhydrous conditions and inert atmospheres (N₂/Ar) are critical.

Basic: How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR distinguishes the bromoethyl group (δ ~3.5 ppm for CH₂Br, coupling constant J=6.8HzJ = 6.8 \, \text{Hz}) from methyl groups (δ ~2.3 ppm) ().
  • X-ray crystallography : SHELX software ( ) refines crystal structures to confirm bond angles and Br placement. For example, C-Br bond lengths typically range from 1.92–1.95 Å.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.02).
    Pitfall : Crystallization solvent (e.g., ethanol vs. DMSO) may alter packing, requiring multiple trials to resolve disorder ( ).

Advanced: What strategies mitigate the instability of the bromoethyl group during functionalization reactions?

Answer:
The bromoethyl group is prone to elimination or nucleophilic substitution. Strategies include:

  • Protecting groups : Temporarily masking reactive sites (e.g., silyl ethers for hydroxyl intermediates) before bromoethyl introduction ().
  • Low-temperature reactions : Performing coupling reactions (e.g., Suzuki-Miyaura) at –20°C to slow undesired side reactions.
  • Computational modeling : DFT calculations predict reaction pathways to avoid high-energy transition states (e.g., SN2 vs. E2) ( ).
    Case study : Substituting DMF with THF in Pd-catalyzed cross-coupling reduced Br elimination by 40% (modeled in ).

Advanced: How can researchers elucidate the biological activity of this compound, given its structural similarity to mGluR5 antagonists?

Answer:
While 5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride is a known mGluR5 antagonist ( ), the bromoethyl analog may act as an alkylating agent. Methodological approaches include:

  • In vitro assays : Competitive binding studies (e.g., radioligand displacement using [³H]MPEP) to assess mGluR5 affinity.
  • Cellular toxicity profiling : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to differentiate receptor antagonism from alkylation-induced apoptosis.
  • Metabolic stability : LC-MS/MS tracks bromoethyl hydrolysis products in liver microsomes ().
    Note : The bromoethyl group’s electrophilicity may necessitate glutathione quenching in cellular models to isolate target-specific effects.

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with mGluR5 (PDB ID: 6N51). Focus on bromoethyl’s steric effects vs. aminoethyl’s H-bonding ( ).
  • MD simulations : GROMACS assesses bromoethyl conformational flexibility in aqueous vs. membrane-bound states.
  • QSAR models : Hammett constants (σ⁺) correlate Br substitution with bioactivity; higher σ⁺ values predict enhanced electrophilicity ( ).
    Validation : Compare predicted IC₅₀ values with experimental data from kinase inhibition panels.

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound?

Answer:
Discrepancies often arise from solvent effects or impurities. Mitigation steps:

  • Standardized protocols : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and report NMR acquisition parameters (e.g., 500 MHz vs. 300 MHz).
  • Cross-validation : Compare melting points (e.g., 148–150°C) and HPLC retention times (e.g., tᵣ = 8.2 min on C18 column) with literature ().
  • Crystallographic validation : Resolve ambiguities in NOESY peaks (e.g., overlapping CH₂Br signals) via SHELXL-refined X-ray structures ( ).
    Example : A 2024 study () reported δ 4.1 ppm for CH₂Br, conflicting with δ 3.8 ppm in a 2025 paper; reinvestigation traced this to residual DMSO in the sample.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine
Reactant of Route 2
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5-(2-Bromoethyl)-4-methyl-1,3-thiazol-2-amine

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